2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine
Description
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is a substituted 1,3,5-triazine derivative featuring a 4-chlorophenyl group attached via an ethenyl (vinyl) linkage at the 2-position of the triazine ring, with methyl groups at the 4- and 6-positions. Its molecular formula is estimated as C₁₃H₁₂ClN₃, with a molecular weight of ~246.7 g/mol.
Properties
CAS No. |
918664-31-0 |
|---|---|
Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C13H12ClN3/c1-9-15-10(2)17-13(16-9)8-5-11-3-6-12(14)7-4-11/h3-8H,1-2H3 |
InChI Key |
BLWJQWZPDOZERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Cyanuric Chloride
This method involves the use of cyanuric chloride as a key reagent. The general steps are as follows:
Reagents : Cyanuric chloride, sodium methylate, N,N-dimethylformamide (DMF).
-
- Dissolve cyanuric chloride in DMF.
- Cool the solution to 5-10 °C.
- Add sodium methylate and allow the reaction to proceed for several hours.
- Heat the mixture to reflux for further reaction completion.
- Quench the reaction by adding water and filter the product.
Yield : This method can achieve yields up to 91% with a high purity level after recrystallization using heptane.
Method 2: Alkylation Reaction
This method focuses on the alkylation of triazine derivatives:
Reagents : A suitable triazine precursor, alkylating agent (e.g., an alkyl halide), and a base (e.g., potassium carbonate).
-
- Combine the triazine precursor with an alkyl halide in an organic solvent.
- Add a base to facilitate the alkylation process.
- Stir under reflux conditions until the reaction is complete.
Yield : The efficiency of this method can vary significantly based on the choice of reagents and conditions.
Method 3: One-Pot Synthesis
A more modern approach utilizes one-pot synthesis techniques which streamline the process:
Reagents : Cyanuric chloride, an aromatic compound (such as chlorobenzene), and a base.
-
- Mix all reagents in a single reaction vessel.
- Control temperature and stirring conditions to promote reaction.
Yield : This method simplifies purification steps and can yield products with satisfactory purity levels.
The following table summarizes yield data from various preparation methods for 2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine:
Recent studies highlight that optimizing reaction conditions such as temperature, solvent choice, and reagent ratios can significantly enhance both yield and purity of synthesized compounds like triazines. For instance, using DMF as a solvent has been shown to provide better solubility for reactants leading to improved reaction kinetics.
Moreover, advancements in synthetic methodologies such as microwave-assisted synthesis or continuous flow techniques may offer new avenues for efficient production of triazines with reduced environmental impact.
The preparation of this compound can be achieved through various methods including cyanuric chloride reactions and alkylation techniques. Each method presents unique advantages regarding yield and purity that can be optimized through careful experimental design. Future research should continue to explore novel synthetic strategies that enhance efficiency while minimizing waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine ring's electron-deficient nature enables nucleophilic substitution at positions activated by methyl groups. While direct substitution on methyl substituents is uncommon, modified Ullmann-type reactions allow functionalization under copper catalysis:
Reaction Conditions
-
Catalyst: Cu(I) (e.g., CuI)
-
Base: K₂CO₃
-
Solvent: DMF or toluene/ethanol/water mixtures
Example Reaction
Replacement of methyl groups with sulfonamide derivatives proceeds via intermediates formed from dichlorotriazinyl precursors. Yields typically range from 50% to 75% depending on steric and electronic factors .
Cross-Coupling Reactions
The ethenyl and chlorophenyl groups participate in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings are particularly effective for introducing aromatic substituents:
Reaction Setup
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | Toluene/ethanol/water (3:1:1) |
| Temperature | Reflux (80–110°C) |
| Reaction Time | 12–24 hours |
Outcome
-
Coupling with arylboronic acids introduces biphenyl systems at the ethenyl terminus.
-
Reported yields: 41–50% for dendritic triazine derivatives .
Photochemical Reactions
The conjugated ethenyl-triazine system undergoes UV-induced transformations. Key findings include:
Photocycloaddition
-
Conditions : UV-LED irradiation (λ = 365 nm), room temperature, aerobic conditions .
-
Result : [2+2] cycloaddition products form with electron-deficient alkenes, confirmed via ¹H NMR and HRMS .
Photocatalytic Applications
-
The compound acts as a photocatalyst in amine oxidation, achieving >80% conversion for secondary amines under UV light .
Acid-Mediated Condensations
Acetic acid facilitates one-pot syntheses with β-dicarbonyl compounds:
Protocol
-
React with β-diketones in ethanol-AcOH (2:1) under reflux.
-
Extract with ethyl acetate and purify via column chromatography.
Products
Structural and Mechanistic Insights
Key Reactive Sites
-
Triazine Ring : Electrophilic at C-2, C-4, and C-6 due to electron-withdrawing N-atoms.
-
Ethenyl Group : Susceptible to electrophilic addition and cycloaddition.
-
4-Chlorophenyl Group : Participates in halogen-directed coupling reactions.
Kinetic Data
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,5-triazine compounds exhibit significant antimicrobial properties. For instance, various triazine derivatives have been synthesized and tested against a range of bacterial strains. The compound 2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine has shown promising activity against Gram-positive and Gram-negative bacteria. In studies, it has been reported to have Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ceftriaxone .
Anticancer Properties
Triazine derivatives have also been investigated for their anticancer potential. The compound has shown efficacy in inhibiting the growth of various cancer cell lines. Its mechanism of action often involves the disruption of cellular processes critical for cancer cell proliferation. Studies indicate that modifications to the triazine structure can enhance its cytotoxicity against specific cancer types .
Conventional Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include condensation reactions between chlorinated phenyl compounds and triazine derivatives under controlled conditions to yield the desired product .
Green Chemistry Approaches
Recent advancements in green chemistry have led to the exploration of sonochemical methods for synthesizing triazine derivatives. These methods utilize ultrasound to enhance reaction rates and yields while minimizing environmental impact . Such approaches are gaining traction due to their efficiency and sustainability.
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices as a functional additive. Its properties can enhance thermal stability and UV resistance in polymers, making it suitable for applications in coatings and plastics .
Photovoltaic Materials
Research indicates that triazine derivatives can be utilized in the development of organic photovoltaic devices. Their electronic properties facilitate charge transfer processes essential for efficient energy conversion in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Electronic Effects of Substituents
- Electron-donating groups (e.g., CH₃, OCH₃): Methyl and methoxy substituents increase the electron density of the triazine ring, enhancing nucleophilic reactivity. For example, 4,6-dimethoxy derivatives participate in cycloadditions with nitrile oxides , while methyl groups in the target compound may favor similar reactions.
- Electron-withdrawing groups (e.g., CCl₃, Cl): Trichloromethyl (CCl₃) and chloro (Cl) substituents reduce electron density, improving stability under UV light or harsh conditions. The CCl₃ groups in ’s compound enhance photochemical utility , while the 4-chlorophenyl group in the target compound may confer similar stability.
Biological Activity
2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a triazine ring substituted with a chlorophenyl group and a vinyl moiety. This unique structure may contribute to its biological activity.
1. Antibacterial Activity
Recent studies have indicated that triazine derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| E. coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
The compound demonstrated comparable efficacy to standard antibiotics such as amoxicillin and ciprofloxacin .
2. Anticancer Activity
The anticancer potential of this compound was evaluated in vitro using various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells.
Table 2: Anticancer Activity Assay Results
| Cell Line | IC50 Value (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF-7 | 15 | 85 |
| HT-29 | 20 | 78 |
| A549 | 25 | 72 |
The results indicated that the compound exhibited significant cytotoxic effects on cancer cells, particularly in the MCF-7 line, suggesting its potential as a chemotherapeutic agent .
3. Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed by measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Table 3: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| TNF-α | 70 |
| IL-6 | 65 |
These findings suggest that the compound can effectively reduce inflammation markers, indicating its potential therapeutic use in inflammatory diseases .
Case Studies
Several case studies have documented the effects of triazine derivatives on biological systems:
- Case Study 1: A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of triazine derivatives. The results showed that compounds similar to our target exhibited potent antibacterial and anticancer activities .
- Case Study 2: Research conducted on the anti-inflammatory properties of triazine compounds revealed significant inhibition of cytokines in animal models, supporting their use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
